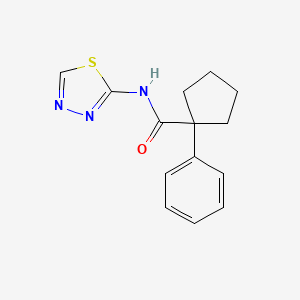
1-phenyl-N-1,3,4-thiadiazol-2-ylcyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-1,3,4-thiadiazol-2-ylcyclopentanecarboxamide is an organic compound with a molecular formula C15H17N3OS. It is commonly known as "PTDC" and is a member of the thiadiazole family. PTDC has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of PTDC is not fully understood. However, it has been proposed that PTDC exerts its therapeutic effects by modulating various signaling pathways in the body. For example, PTDC has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. PTDC has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
PTDC has been found to have a range of biochemical and physiological effects. For example, PTDC has been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Additionally, PTDC has been found to increase the levels of antioxidant enzymes such as SOD and catalase. PTDC has also been shown to increase insulin sensitivity and improve glucose tolerance.
Advantages and Limitations for Lab Experiments
One of the advantages of PTDC is its relatively low toxicity. This makes it a promising candidate for further drug development. However, PTDC has relatively poor solubility in water, which can make it difficult to work with in lab experiments. Additionally, PTDC has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for research on PTDC. One area of research is the development of more efficient synthesis methods for PTDC. Another area of research is the investigation of the safety and efficacy of PTDC in humans. Additionally, further research is needed to fully understand the mechanism of action of PTDC and its potential for the treatment of various diseases. Finally, the development of PTDC analogs with improved solubility and bioavailability is an area of active research.
Synthesis Methods
PTDC can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 1-phenyl-1,3,4-thiadiazol-2-amine with cyclopentanecarboxylic acid chloride in the presence of a base. This reaction results in the formation of PTDC as a white solid.
Scientific Research Applications
PTDC has been extensively studied for its therapeutic potential. It has been shown to possess anti-inflammatory, antitumor, and anticonvulsant properties. Additionally, PTDC has been found to have a protective effect against oxidative stress and neurodegenerative diseases. PTDC has also been studied for its potential use in the treatment of diabetes and obesity.
Properties
IUPAC Name |
1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-12(16-13-17-15-10-19-13)14(8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOIPJBIHHVOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737350.png)
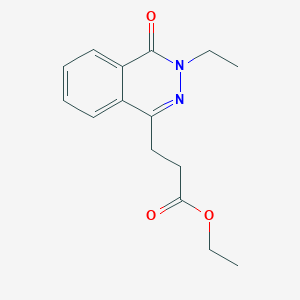
![2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide](/img/structure/B5737358.png)
![1-(2-methylphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5737359.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5737364.png)
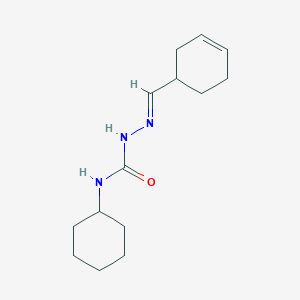

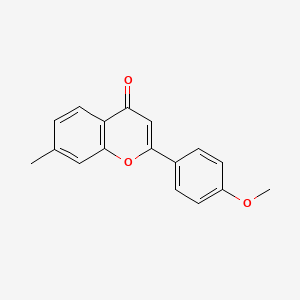
![2-(3-chlorophenyl)-4-[(dimethylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5737391.png)
![N-[4-(acetylamino)phenyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B5737398.png)
![N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5737401.png)
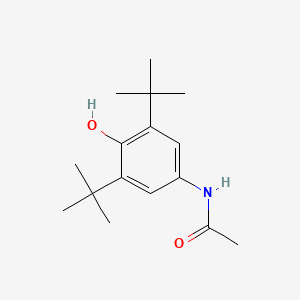
![N-methyl-N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5737423.png)

